4-Chloro-3-iodotoluene

Descripción

The exact mass of the compound 4-Chloro-3-iodotoluene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-iodotoluene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-iodotoluene including the price, delivery time, and more detailed information at info@benchchem.com.

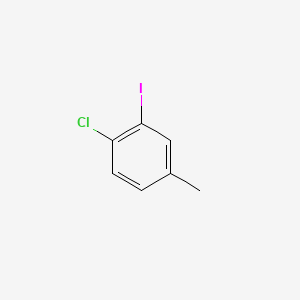

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-2-iodo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQRHMRIPMHPOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10178744 | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2401-22-1 | |

| Record name | 1-Chloro-2-iodo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2401-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002401221 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2401-22-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-iodo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10178744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Chloro-3-iodotoluene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and safety properties of 4-Chloro-3-iodotoluene, a halogenated aromatic compound with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this versatile chemical intermediate.

Physicochemical Properties of 4-Chloro-3-iodotoluene

4-Chloro-3-iodotoluene, identified by the CAS number 2401-22-1, is a substituted toluene derivative.[1][2] Its molecular structure, incorporating both chlorine and iodine atoms on the toluene ring, imparts unique reactivity that is highly valuable in the synthesis of more complex molecules. The physical state of 4-Chloro-3-iodotoluene is reported to be a liquid at room temperature.

| Property | Value | Source / Note |

| Chemical Name | 4-Chloro-3-iodotoluene | [1] |

| CAS Number | 2401-22-1 | [1][2] |

| Molecular Formula | C₇H₆ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1][2] |

| Physical Form | Liquid | |

| Density | Data not available | |

| Comparative Density | 4-Chloro-3-nitrotoluene: 1.297 g/mL at 25 °C | [3] |

| Melting Point | Data not available | |

| Comparative Melting Point | 4-Chlorotoluene: 6-8 °C | [4] |

| Boiling Point | Data not available | |

| Comparative Boiling Point | 4-Chlorotoluene: 162 °C | [4] |

| Solubility | Data not available | |

| Comparative Solubility | 4-Chlorotoluene: <0.1 g/100 mL in water at 20 °C | [4] |

Safety and Handling

Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Chloro-3-iodotoluene, it is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to related halogenated toluenes. The available information from a supplier indicates the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). The corresponding pictograms suggest that it is an irritant and a health hazard.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5][6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[5]

Synthesis of 4-Chloro-3-iodotoluene: A Conceptual Workflow

The synthesis of 4-Chloro-3-iodotoluene can be conceptually approached through the electrophilic iodination of 4-chlorotoluene. The methyl group in 4-chlorotoluene is an ortho-, para-director. Since the para position is already occupied by the chloro group, iodination is expected to occur at one of the ortho positions. The presence of the deactivating chloro group will make the reaction less facile than the iodination of toluene itself.

A plausible synthetic route involves the direct iodination of 4-chlorotoluene using an iodinating agent in the presence of a catalyst. The choice of iodinating agent and catalyst is crucial for achieving good regioselectivity and yield.

Caption: Conceptual workflow for the synthesis of 4-Chloro-3-iodotoluene.

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chlorotoluene in a suitable inert solvent.

-

Addition of Reagents: Add the iodinating agent (e.g., iodine) and a catalytic amount of a Lewis acid.

-

Reaction: Heat the mixture to the appropriate temperature and monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a suitable aqueous solution. Extract the product with an organic solvent.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by distillation or column chromatography to obtain pure 4-Chloro-3-iodotoluene.

Potential Applications in Research and Development

The unique substitution pattern of 4-Chloro-3-iodotoluene makes it a valuable building block in organic synthesis. The presence of two different halogen atoms at specific positions allows for selective functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This differential reactivity is highly advantageous in the construction of complex molecular architectures found in many pharmaceutical and agrochemical compounds.

The iodo group is typically more reactive in these cross-coupling reactions than the chloro group, allowing for sequential modifications of the aromatic ring. This feature enables the introduction of diverse functionalities, which is a key strategy in the lead optimization phase of drug discovery.

Spectroscopic Data

While specific spectroscopic data for 4-Chloro-3-iodotoluene is not widely published, researchers can expect to see characteristic signals in ¹H NMR, ¹³C NMR, and mass spectrometry that are consistent with its structure. The aromatic region of the ¹H NMR spectrum would show a complex splitting pattern due to the three non-equivalent aromatic protons. The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing one chlorine and one iodine atom.

References

-

MDPI. Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. [Link]

-

Chemsrc. 4-Chlorotoluene | CAS#:106-43-4. [Link]

-

Organic Syntheses. o-CHLOROTOLUENE AND p-CHLOROTOLUENE. [Link]

- Google Patents. Method of preparing para-chlorotoluene.

-

PMC. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. [Link]

-

PubChem. 4-Chloro-3-nitrotoluene. [Link]

-

PMC. Regioselective iodination of chlorinated aromatic compounds using silver salts. [Link]

-

PrepChem.com. Synthesis of 4-chloro-3-amino-toluene. [Link]

- Google Patents.

-

Loba Chemie. 4-CHLOROTOLUENE FOR SYNTHESIS MSDS. [Link]

-

Cheméo. Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). [Link]

-

001CHEMICAL. CAS No. 2401-22-1, 4-Chloro-3-iodotoluene. [Link]

-

Chemsrc. 2-Iodo-4-methylaniline | CAS#:29289-13-2. [Link]

-

NIST. 4-Chloro-3-iodobenzotrifluoride. [Link]

-

Chemsrc. Benzene,1-chloro-2-iodo-4-methyl- | CAS#:2401-22-1. [Link]

-

Oakwood Chemical. 4-Chloro-3-iodotoluene. [Link]

Sources

- 1. 001chemical.com [001chemical.com]

- 2. 4-Chloro-3-iodotoluene [oakwoodchemical.com]

- 3. 4-Chloro-3-nitrotoluene technical grade 89-60-1 [sigmaaldrich.com]

- 4. 4-Chlorotoluene | CAS#:106-43-4 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to 4-Chloro-3-iodotoluene: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloro-3-iodotoluene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and drug development. We will delve into its chemical characteristics, synthesis protocols, and explore its utility in the synthesis of pharmacologically active molecules.

Molecular Profile and Physicochemical Properties

4-Chloro-3-iodotoluene, identified by the CAS number 2401-22-1, possesses the chemical formula C₇H₆ClI[1]. Understanding its fundamental properties is crucial for its effective application in synthetic chemistry.

Molecular Formula and Weight

The molecular formula of 4-Chloro-3-iodotoluene is C₇H₆ClI. To determine its molecular weight, we sum the atomic weights of its constituent atoms:

-

Carbon (C): 7 × 12.011 g/mol = 84.077 g/mol

-

Hydrogen (H): 6 × 1.008 g/mol = 6.048 g/mol

-

Chlorine (Cl): 1 × 35.453 g/mol = 35.453 g/mol

-

Iodine (I): 1 × 126.904 g/mol = 126.904 g/mol

Total Molecular Weight: 252.48 g/mol [1]

This molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

Physicochemical Data

| Property | Predicted Value | Justification/Comparison |

| Physical State | Colorless to light-yellow liquid or low-melting solid | Haloarenes are typically colorless liquids or crystalline solids[2]. The presence of iodine may impart a slight color. |

| Melting Point | Low melting point | 4-Chlorotoluene has a melting point of 7-8 °C. The larger iodine atom may increase the melting point slightly due to stronger intermolecular forces. |

| Boiling Point | > 200 °C | 4-Chlorotoluene boils at 162 °C[3]. The significantly heavier iodine atom is expected to substantially increase the boiling point. For comparison, 4-iodotoluene boils at 211.5 °C. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, ethanol) | This is a general characteristic of haloarenes[2]. |

Synthesis of 4-Chloro-3-iodotoluene: A Step-by-Step Protocol

A plausible and efficient synthetic route to 4-Chloro-3-iodotoluene involves a multi-step process starting from a readily available precursor, 4-chloro-3-nitrotoluene. This pathway leverages a reduction followed by a classic Sandmeyer reaction.

Caption: Synthetic pathway for 4-Chloro-3-iodotoluene.

Step 1: Reduction of 4-Chloro-3-nitrotoluene to 4-Chloro-3-aminotoluene

The initial step involves the reduction of the nitro group of 4-chloro-3-nitrotoluene to an amine.

Protocol:

-

In a reaction vessel, suspend 4-chloro-3-nitrotoluene in water.

-

Heat the mixture to 90-95°C with vigorous stirring.

-

Slowly add an aqueous solution of a reducing agent, such as sodium hydrogen sulfide (NaHS)[2].

-

Maintain the temperature and continue stirring until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the resulting 4-chloro-3-aminotoluene can be isolated. A common purification method is steam distillation to remove the product from the reaction mixture[2].

Step 2: Diazotization of 4-Chloro-3-aminotoluene

The synthesized 4-chloro-3-aminotoluene is then converted to a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step.

Protocol:

-

Prepare a suspension of 4-chloro-3-aminotoluene in an aqueous solution of a strong mineral acid, such as hydrochloric acid.

-

Cool the mixture to 0-5°C in an ice bath with constant stirring.

-

Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂). The temperature must be strictly controlled to prevent the decomposition of the diazonium salt.

-

The completion of the diazotization can be confirmed by testing for the absence of the starting amine (e.g., with a coupling reaction on a TLC plate) and a slight excess of nitrous acid (using starch-iodide paper).

Step 3: Sandmeyer Reaction to Introduce Iodine

The final step is the conversion of the diazonium salt to 4-Chloro-3-iodotoluene using a Sandmeyer reaction.

Protocol:

-

In a separate vessel, prepare a solution of potassium iodide (KI) in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring.

-

Nitrogen gas will be evolved as the diazonium group is replaced by iodine.

-

Allow the reaction to proceed to completion at a controlled temperature.

-

The crude 4-Chloro-3-iodotoluene will separate and can be extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the final product. Further purification can be achieved by distillation or chromatography.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized 4-Chloro-3-iodotoluene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region will display a complex splitting pattern due to the influence of the chloro and iodo substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for each of the seven carbon atoms in the molecule, with the chemical shifts influenced by the attached halogen atoms. Carbons bonded to the electronegative chlorine and iodine atoms will be shifted downfield[4].

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 252.48 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns will likely involve the loss of the halogen atoms and the methyl group[1][5].

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-C stretching within the aromatic ring. The C-Cl and C-I stretching vibrations will appear in the fingerprint region at lower wavenumbers.

Applications in Drug Development

Halogenated aromatic compounds are pivotal scaffolds in medicinal chemistry due to their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Chlorine and iodine atoms can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets[6].

Role as a Synthetic Intermediate

4-Chloro-3-iodotoluene is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies[7]. The presence of two different halogen atoms at specific positions allows for selective and sequential cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of various substituents to build a diverse library of compounds for screening. For instance, the iodo group is more reactive in many palladium-catalyzed cross-coupling reactions than the chloro group, allowing for regioselective functionalization.

Caption: Role of 4-Chloro-3-iodotoluene in API synthesis.

Potential in Kinase Inhibitor Scaffolds

Many kinase inhibitors feature substituted aromatic cores. The specific substitution pattern of 4-Chloro-3-iodotoluene offers a unique starting point for the design of novel inhibitors. The chloro and iodo substituents can occupy specific pockets within the ATP-binding site of kinases, potentially enhancing binding affinity and selectivity[6]. The development of new kinase inhibitors is a major focus in oncology and immunology research[8].

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Chloro-3-iodotoluene and its precursors.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Toxicity: While specific toxicological data for 4-Chloro-3-iodotoluene is limited, related chlorinated and iodinated toluenes can be harmful if inhaled, ingested, or absorbed through the skin[9][10]. They may cause irritation to the skin, eyes, and respiratory system. Chronic exposure to some chlorinated toluenes has been linked to more severe health effects[11].

-

Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

4-Chloro-3-iodotoluene is a synthetically valuable building block with considerable potential in the field of drug discovery and development. Its unique substitution pattern allows for diverse chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors. A thorough understanding of its synthesis, properties, and safe handling is paramount for its successful application in the research and development of new therapeutic agents.

References

-

PubChem. (n.d.). 4-Chloro-3-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-3-amino-toluene. Retrieved from [Link]

-

MDPI. (2020). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 25(1), 199. Retrieved from [Link]

-

001CHEMICAL. (n.d.). CAS No. 2401-22-1, 4-Chloro-3-iodotoluene. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and Scale Up of a Continuous Reaction for Production of an API Intermediate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Toxicological Profile for Toluene. Retrieved from [Link]

-

YouTube. (2024, April 4). Transforming Small Molecule API Manufacturing with Adrian La Porta. [Video]. YouTube. Retrieved from [Link]

-

AFIRM Group. (n.d.). Chlorinated Benzenes and Toluenes. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-Tolidine. Coll. Vol. 1, p.82 (1941); Vol. 6, p.92 (1926). Retrieved from [Link]

-

ScienceOpen. (2024). Application of a macrocyclization strategy in kinase inhibitor development. Drug Discovery and Development, 2(1), 1-15. Retrieved from [Link]

-

GOV.UK. (2024). Toluene: toxicological overview. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for the synthesis of benzoic acid derivatives. Retrieved from [Link]

-

PubMed. (1998). 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors. Journal of Medicinal Chemistry, 41(25), 5037-5052. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Pharmaceutical Technology. (2012). Improving API Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Synthetic Chemistry Enabling the Discovery and Development of a Series of Pyrazoles as HPK1 Inhibitors. Retrieved from [Link]

-

Centers for Disease Control and Prevention. (2021). ToxFAQs™ for Toluene. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

-

ResearchGate. (2006). Process Development for Active Pharmaceutical Ingredients Following a Developmental Cascade. Retrieved from [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-Chlorotoluene. Coll. Vol. 1, p.170 (1941); Vol. 1, p.15 (1921). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1987). Research and Development Health and Environmental Effects Document For Selected Chlorinated Toluenes. Retrieved from [Link]

-

YouTube. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (2022). Production of Active Pharmaceutical Ingredients (APIs) from Lignin-derived Phenol and Catechol. Retrieved from [Link]

-

Safety data sheet. (2019). 4-Chlorotoluene. Retrieved from [Link]

-

PubMed. (2024). Synthesis of 4-Alkyl-2-chloro Imidazoles Using Intermolecular Radical Additions. Journal of Organic Chemistry, 89(15), 10335-10344. Retrieved from [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

PubMed. (2010). FTIR and FTRaman spectra, assignments, ab initio HF and DFT analysis of 4-nitrotoluene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(4), 1308-1314. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1,1-dichloroethane. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Chlorotoluene. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. 4-Chlorotoluene | CAS#:106-43-4 | Chemsrc [chemsrc.com]

- 4. 13C nmr spectrum of 1,1-dichloroethane C2H4Cl2 CH3CHCl2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1,1-dichloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. mdpi.com [mdpi.com]

- 7. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. synquestlabs.com [synquestlabs.com]

- 11. afirm-group.com [afirm-group.com]

A Technical Guide to the Solubility of 4-Chloro-3-iodotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient drug development and process chemistry. This guide provides an in-depth analysis of the solubility characteristics of 4-chloro-3-iodotoluene, a key halogenated aromatic intermediate. In the absence of extensive published solubility data for this specific compound, this document outlines the fundamental principles governing its solubility, predicts its behavior in various organic solvents based on its molecular structure, and provides a robust, field-proven experimental protocol for accurate solubility determination. This guide is intended to empower researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of 4-chloro-3-iodotoluene and structurally related compounds.

Introduction: The Critical Role of Solubility in Process Chemistry

The solubility of a compound is a critical physical property that dictates its behavior in a liquid phase. In the realm of pharmaceutical and chemical manufacturing, an intimate understanding of solubility is paramount for several key operations:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the ability of the reactants to be in the same phase. Proper solvent selection, guided by solubility data, ensures optimal reaction conditions.

-

Purification: Techniques such as crystallization and chromatography are fundamentally reliant on differences in solubility. A solvent that readily dissolves a compound at an elevated temperature but shows poor solubility at lower temperatures is ideal for crystallization.

-

Formulation: For a drug to be effective, it must be deliverable in a stable and bioavailable form. Solubility in various excipients and solvent systems is a key consideration in formulation development.

-

Process Safety and Efficiency: A well-understood solubility profile allows for the optimization of solvent volumes, reducing waste and improving the overall efficiency and safety of a chemical process.

4-Chloro-3-iodotoluene, with its halogenated aromatic structure, presents an interesting case study in solubility. Its utility as a building block in organic synthesis necessitates a thorough understanding of its behavior in a range of organic solvents.

Physicochemical Characterization and Predicted Solubility of 4-Chloro-3-iodotoluene

Molecular Structure:

Caption: Experimental workflow for the gravimetric determination of solubility.

3.3. Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of solid 4-chloro-3-iodotoluene. The key is to ensure that undissolved solid remains at equilibrium.

-

Accurately dispense a known volume (e.g., 2.00 mL) of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time to ensure that equilibrium is reached. A period of 24 hours is generally recommended. For compounds that are slow to dissolve, longer times may be necessary. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility no longer changes, thus validating that equilibrium has been achieved.

-

-

Sampling:

-

Remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed vial. The filtration step is crucial to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Evaporate the solvent from the pre-weighed vial. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is removed, dry the vial containing the residue in a vacuum oven until a constant weight is achieved.

-

Accurately weigh the vial with the dried residue.

-

3.4. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of vial + residue) - (Weight of empty vial)] / (Volume of filtrate in mL) * 100

3.5. Data Presentation

The results should be presented in a clear and organized table to facilitate comparison.

| Solvent | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) |

| Hexane | 0.1 | 25 | (Experimental Value) |

| Toluene | 2.4 | 25 | (Experimental Value) |

| Dichloromethane | 3.1 | 25 | (Experimental Value) |

| Ethyl Acetate | 4.4 | 25 | (Experimental Value) |

| Acetone | 5.1 | 25 | (Experimental Value) |

| Methanol | 5.1 | 25 | (Experimental Value) |

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for 4-chloro-3-iodotoluene is not widely available, the safety precautions for structurally similar compounds such as 4-chloro-3-nitrotoluene and various chlorotoluenes should be followed. [1][2][3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood.

-

Inhalation: Avoid inhaling dust or vapors. [1][2][3]* Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [1]* Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

While direct, published solubility data for 4-chloro-3-iodotoluene is scarce, a thorough understanding of its physicochemical properties based on its molecular structure allows for a strong prediction of its solubility behavior in a range of organic solvents. This guide provides the theoretical framework and a detailed, validated experimental protocol to empower researchers to determine the solubility of this important synthetic intermediate with a high degree of confidence. The principles and methodologies outlined herein are broadly applicable to the study of other novel compounds, facilitating more efficient and informed process development in the chemical and pharmaceutical industries.

References

- University of Toronto. (2023). Solubility of Organic Compounds.

- Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1).

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- PubChem. (n.d.). 4-Chloro-3-nitrotoluene.

- Fisher Scientific. (n.d.).

- ResearchGate. (2019, November 16).

- Chemistry LibreTexts. (2023, January 22).

- Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent.

- NIST. (n.d.). 4-Chloro-3-iodobenzotrifluoride.

- PubMed Central. (n.d.). Prediction of toluene/water partition coefficients of SAMPL9 compounds: comparison of the molecular dynamics force fields GAFF/RESP and GAFF/IPolQ-Mod + LJ-fit.

- Sigma-Aldrich. (2024, September 6).

- University of Babylon. (n.d.).

- Fisher Scientific. (n.d.).

- RSC Publishing. (n.d.).

- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrotoluene technical grade 89-60-1.

- De Anza College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- ACS Publications. (2019, February 14).

- Sigma-Aldrich. (n.d.). 4-Chloro-3-nitrotoluene technical grade 89-60-1.

- ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.

- LGC Standards. (2019, March 6).

- Central Drug House. (n.d.).

- ResearchGate. (n.d.). (PDF) 4-Chloro-3-nitrobenzamide.

- ResearchGate. (n.d.).

- Chemsrc. (2025, August 21). 4-Chlorotoluene.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- ChemicalBook. (2025, September 29). 4-Iodotoluene.

Sources

4-Chloro-3-iodotoluene melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-3-iodotoluene

Introduction

4-Chloro-3-iodotoluene is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly within the realms of pharmaceutical and materials science research. As with any novel or sparsely documented chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its effective use. The melting and boiling points are critical parameters that dictate purification methods, reaction conditions, and physical state under various temperatures. They also serve as primary indicators of purity.

This guide provides a comprehensive overview of 4-Chloro-3-iodotoluene, addressing the current landscape of available data. Notably, while its identity is established, specific experimental data for its melting and boiling points are not prevalent in publicly accessible chemical databases. Therefore, this document serves a dual purpose: to consolidate the known information and to provide robust, field-proven protocols for the empirical determination of these crucial properties, empowering researchers to characterize this compound with confidence.

Physicochemical Profile and Theoretical Context

The structural attributes of 4-Chloro-3-iodotoluene—a toluene core substituted with both a chlorine and an iodine atom—provide a basis for estimating its physical properties through comparison with related structures. The interplay between molecular weight, polarity, and intermolecular forces governs the temperatures of phase transitions.

Table 1: Core Physicochemical Data for 4-Chloro-3-iodotoluene

| Property | Value | Source |

| Chemical Name | 4-Chloro-3-iodotoluene | - |

| CAS Number | 2401-22-1 | [1][2] |

| Molecular Formula | C₇H₆ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1][2] |

| Melting Point | Data not available. Requires experimental determination. | - |

| Boiling Point | Data not available. Requires experimental determination. | - |

Expert Analysis: Factors Influencing Melting and Boiling Points

To form a hypothesis for the expected properties of 4-Chloro-3-iodotoluene, we can analyze the properties of its parent and related halogenated toluenes.

Table 2: Properties of Structurally Related Compounds

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| p-Chlorotoluene | 126.58 | 6-8 | 162 |

| p-Iodotoluene | 218.03 | 33-35 | 211.5 |

| 4-Chloro-3-nitrotoluene | 171.58 | 7 | 260 (at 745 mmHg) |

-

Impact of Halogen Substitution: The substitution of hydrogen with chlorine and then iodine significantly increases the molecular weight. The larger electron cloud of iodine compared to chlorine enhances London dispersion forces, which are the primary intermolecular forces for non-polar to moderately polar molecules. This trend is evident when comparing p-chlorotoluene to p-iodotoluene, where both the melting and boiling points increase substantially.[3][4]

-

Expected Boiling Point: Based on the data, the boiling point of 4-Chloro-3-iodotoluene is expected to be higher than that of p-iodotoluene (211.5 °C) due to its greater molecular weight (252.48 vs. 218.03 g/mol ) and increased polarity from the additional chloro-substituent.

-

Expected Melting Point: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. The unsymmetrical substitution pattern of 4-Chloro-3-iodotoluene may disrupt crystal packing compared to the more symmetrical p-iodotoluene, which could lead to a lower or comparable melting point. However, the increased molecular weight and dipole moment suggest it will likely be a low-melting solid at room temperature.

Part 1: Protocol for Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid. For a novel compound like 4-Chloro-3-iodotoluene, this method provides the first tangible data point for its characterization.

Methodology: Capillary Melting Point Determination

This protocol is designed as a self-validating system by including a calibration step with a known standard.

Step-by-Step Protocol:

-

Instrument Calibration:

-

Calibrate the melting point apparatus using a certified standard with a known melting point in a similar range to the expected value (e.g., benzoic acid, 122 °C). This ensures the accuracy of the apparatus's thermometer.

-

-

Sample Preparation:

-

Place a small amount of the synthesized and purified 4-Chloro-3-iodotoluene onto a clean, dry watch glass.

-

If the sample is not already a fine powder, gently crush it.

-

Press the open end of a capillary tube into the powder, forcing a small amount of sample into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the sample down. The packed sample height should be no more than 1-2 mm to ensure uniform heating.[3]

-

-

Measurement - Rapid Determination (Optional but Recommended):

-

Place the capillary tube into the heating block of the apparatus.

-

Heat the sample rapidly (10-20 °C/min) to get an approximate melting range. This saves time during the precise measurement.

-

-

Measurement - Precise Determination:

-

Using a fresh capillary tube with a new sample, place it in the apparatus.

-

Heat rapidly to about 20 °C below the approximate melting point found in the previous step.

-

Decrease the heating rate to 1-2 °C per minute. A slow heating rate is critical for obtaining an accurate melting range.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2. A pure compound should have a sharp melting range of 0.5-1.0 °C.

-

-

Validation:

-

Repeat the precise determination at least twice with fresh samples to ensure reproducibility.

-

Diagram 1: Workflow for Capillary Melting Point Determination.

Part 2: Protocol for Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For small research-scale quantities, a micro boiling point determination is often the most practical method.

Methodology: Micro Boiling Point Determination

This technique is ideal for conserving valuable material and provides a reliable boiling point measurement.

Step-by-Step Protocol:

-

Apparatus Assembly:

-

Attach a small test tube (e.g., an ignition tube) containing 0.5-1 mL of liquid 4-Chloro-3-iodotoluene to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the liquid.

-

Take a melting point capillary tube and seal one end in a flame. Place this capillary tube into the test tube with the open end down.

-

Suspend the entire assembly in a heating bath (e.g., a beaker with mineral oil), ensuring the sample is fully submerged.

-

-

Heating and Observation:

-

Begin heating the bath gently with constant stirring to ensure even temperature distribution.

-

As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

-

Continue heating until the bubbling becomes a rapid, continuous stream. This indicates the liquid has reached a temperature at or slightly above its boiling point.

-

-

Measurement:

-

Turn off the heat and allow the bath to cool slowly while still stirring.

-

The stream of bubbles will slow down and eventually stop. The exact point at which the liquid begins to be drawn back into the capillary tube is the boiling point. Record this temperature. At this moment, the vapor pressure inside the capillary equals the external atmospheric pressure.

-

-

Pressure Correction (Self-Validation):

-

Record the atmospheric pressure in the laboratory using a barometer.

-

If the atmospheric pressure is not exactly 760 mmHg, the observed boiling point must be corrected to the normal boiling point. This step is crucial for standardizing the data.

-

-

Confirmation:

-

Allow the apparatus to cool significantly, then repeat the heating and cooling cycle to confirm the measurement.

-

Diagram 2: Workflow for Micro Boiling Point Determination.

Significance in Drug Discovery and Development

Halogenated organic molecules are of immense importance in medicinal chemistry. The introduction of chlorine and iodine atoms can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. 4-Chloro-3-iodotoluene represents a versatile scaffold that can be further functionalized, making it a valuable intermediate for creating libraries of new chemical entities for high-throughput screening in drug discovery programs.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Chloro-3-iodotoluene must be consulted, general precautions for halogenated aromatic compounds should be followed:

-

Engineering Controls: Handle in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

4-Chloro-3-iodotoluene is a chemical intermediate whose full physicochemical profile is yet to be documented in widely available literature. This guide establishes its core identity and provides a theoretical framework for estimating its melting and boiling points based on analogous structures. More importantly, it equips researchers with detailed, reliable, and self-validating experimental protocols to determine these properties accurately. By following these methodologies, scientists and drug development professionals can confidently characterize this and other novel compounds, ensuring data integrity and advancing their research objectives.

References

-

Cheméo. (n.d.). Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-iodobenzotrifluoride. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitrotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

001CHEMICAL. (n.d.). 4-Chloro-3-iodotoluene (CAS No. 2401-22-1). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Chloro-3-iodotoluene. Retrieved from [Link]

-

PrepChem. (2023). Synthesis of 4-chloro-3-amino-toluene. Retrieved from [Link]

-

University of Babylon. (2021). Experiment (1) Determination of Melting Points. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting Point Determination. Retrieved from [Link]

- Google Patents. (n.d.). Method of preparing para-chlorotoluene.

-

ChemRxiv. (2022). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]

Sources

A Technical Guide to the Spectral Analysis of 4-Chloro-3-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Elucidation of a Halogenated Aromatic Building Block

4-Chloro-3-iodotoluene is a halogenated aromatic compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its disubstituted toluene framework offers multiple sites for further functionalization, making a thorough understanding of its chemical and physical properties essential for its effective utilization. This guide provides an in-depth analysis of the spectral data of 4-chloro-3-iodotoluene, offering insights into its structural features through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is a combination of predicted values based on established spectroscopic principles and data from closely related compounds, providing a robust framework for the characterization of this molecule.

Molecular Structure and Isomerism

4-Chloro-3-iodotoluene, with the molecular formula C₇H₆ClI, possesses a unique substitution pattern on the toluene ring that dictates its spectral characteristics. The relative positions of the chloro, iodo, and methyl groups influence the electronic environment of each atom, leading to distinct signals in its various spectra.

Navigating the Synthesis Landscape: A Technical Guide to 4-Chloro-3-iodotoluene for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Utility and Associated Risks of a Key Synthetic Intermediate

4-Chloro-3-iodotoluene, a halogenated aromatic hydrocarbon, serves as a crucial building block in the intricate world of organic synthesis and drug discovery. Its unique substitution pattern, featuring both chloro and iodo groups on the toluene scaffold, offers medicinal chemists and process scientists a versatile platform for constructing complex molecular architectures. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective functionalization through a variety of cross-coupling reactions, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and other high-value chemical entities.

However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile is not merely a regulatory formality but a cornerstone of safe and effective research. This technical guide provides an in-depth analysis of the safety data and hazard profile of 4-Chloro-3-iodotoluene, moving beyond a simple recitation of facts to offer a framework for risk assessment and management in a laboratory setting. By elucidating the "why" behind safety protocols, this document aims to empower researchers to make informed decisions that ensure both personal safety and the integrity of their experimental outcomes.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical properties. These parameters influence storage conditions, potential reactivity, and the appropriate selection of personal protective equipment.

| Property | Value | Source |

| Chemical Name | 4-Chloro-3-iodotoluene | N/A |

| Synonym(s) | 1-chloro-2-iodo-4-methylbenzene | |

| CAS Number | 2401-22-1 | |

| Molecular Formula | C₇H₆ClI | |

| Molecular Weight | 252.48 g/mol | |

| Physical Form | Liquid | [1] |

| Purity | ≥95% | [1] |

| Storage Temperature | Room temperature; Keep in dark place, sealed in dry | [1][2] |

GHS Hazard Profile and Risk Mitigation

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long lasting effects.

GHS Pictograms:

-

GHS07 (Exclamation Mark): Indicates acute toxicity (harmful), skin and eye irritation, skin sensitization, and respiratory tract irritation.[1]

-

GHS09 (Environment): Indicates hazards to the aquatic environment.

The following diagram illustrates the logical flow from hazard identification to the implementation of control measures.

Caption: Hazard Identification and Mitigation Workflow.

Experimental Protocols: A Framework for Safe Handling

The following protocols are based on the identified hazards and are designed to provide a self-validating system of safety. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Standard Operating Procedure (SOP) for Handling 4-Chloro-3-iodotoluene

Objective: To safely handle and dispense 4-Chloro-3-iodotoluene while minimizing exposure risk to personnel and the environment.

1. Pre-Handling Preparations:

-

Causality: Preparation is key to preventing incidents. Ensuring all necessary equipment and knowledge are in place before the chemical is handled minimizes the chance of error or panic in case of an unexpected event.

-

Steps:

-

Read and understand this safety guide and any internal laboratory-specific SOPs for handling halogenated aromatic compounds.

-

Locate the nearest safety shower, eyewash station, and spill kit.

-

Ensure the chemical fume hood is certified and functioning correctly (check airflow monitor).

-

Assemble all necessary glassware and equipment within the fume hood.

-

Don appropriate Personal Protective Equipment (PPE):

-

Nitrile or neoprene gloves (double-gloving is recommended).

-

Chemical splash goggles.

-

A flame-resistant lab coat.

-

-

2. Dispensing and Use:

-

Causality: The primary routes of exposure are inhalation, skin/eye contact, and ingestion. This protocol is designed to create physical barriers and engineering controls to block these routes.

-

Steps:

-

Perform all manipulations of 4-Chloro-3-iodotoluene exclusively within a certified chemical fume hood. This is critical to mitigate the risk of inhaling vapors, which may cause respiratory irritation (H335).

-

Keep the container of 4-Chloro-3-iodotoluene sealed when not in use to minimize vapor release.

-

When transferring the liquid, use a syringe or cannula to avoid splashes. If pouring, do so slowly and carefully.

-

Avoid all contact with skin and eyes. In case of accidental contact, immediate and thorough rinsing is crucial.[3]

-

Do not eat, drink, or smoke in the laboratory.[3]

-

3. Post-Handling Procedures:

-

Causality: Proper cleanup and disposal are essential to prevent delayed exposure and environmental contamination.

-

Steps:

-

Decontaminate any surfaces that may have come into contact with the chemical.

-

Dispose of contaminated gloves and disposable labware in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.[3]

-

Store the chemical in its original, tightly sealed container in a cool, dry, and dark place away from incompatible materials.[1][2]

-

Emergency Response Protocols

The following flowchart outlines the immediate actions to be taken in the event of an exposure or spill.

Caption: Immediate Actions for Exposure or Spill Incidents.

Toxicological and Ecological Considerations

Toxicological Summary:

The GHS classifications point to a compound that is acutely toxic if ingested and causes significant irritation to the skin, eyes, and respiratory system.[1] The "harmful if swallowed" (H302) designation implies that ingestion of a relatively small quantity of the substance could lead to serious health effects or death. The irritation warnings (H315, H319, H335) are a direct result of the chemical's reactivity with biological tissues. While specific data on chronic effects, carcinogenicity, and reproductive toxicity are not available, the prudent assumption for any novel or under-characterized chemical is to minimize exposure to the lowest reasonably achievable level.

Ecological Hazards:

The classification "Toxic to aquatic life with long lasting effects" (H411) is a significant consideration. This indicates that the substance can cause harm to aquatic organisms even at low concentrations and may persist in the environment. Therefore, it is imperative that 4-Chloro-3-iodotoluene and any materials contaminated with it are not released into the environment. All waste must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.

Conclusion: A Proactive Approach to Chemical Safety

4-Chloro-3-iodotoluene is a potent synthetic tool, but its utility is intrinsically linked to its safe and responsible handling. This guide has synthesized the available hazard data to create a framework for risk mitigation rooted in scientific principles. By understanding the causal links between the chemical's properties, its GHS classifications, and the prescribed safety protocols, researchers can confidently and safely leverage this important intermediate in the pursuit of scientific advancement. The principles of containment, personal protection, and emergency preparedness are not obstacles to research but are, in fact, enablers of sustainable and high-quality scientific work.

References

Please note that a comprehensive, official Safety Data Sheet (SDS) for 4-Chloro-3-iodotoluene (CAS 2401-22-1) was not available through the conducted searches. The information presented is aggregated from product listings by chemical suppliers.

-

Chemsrc. 4-Chlorotoluene | CAS#:106-43-4. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Chlorotoluene, 98%. [Link]

-

Chemsrc. 2-Iodo-4-methylaniline | CAS#:29289-13-2. [Link]

Sources

A Senior Application Scientist's Guide to 4-Chloro-3-iodotoluene for Drug Discovery

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of 4-Chloro-3-iodotoluene, a critical building block in modern medicinal chemistry. We will explore the nuances of sourcing this key intermediate, strategies for ensuring its quality, and its practical application in pivotal carbon-carbon bond-forming reactions.

The Strategic Importance of 4-Chloro-3-iodotoluene in Synthesis

4-Chloro-3-iodotoluene (CAS No. 2401-22-1) is a di-halogenated aromatic compound featuring two distinct halogen atoms. This structural motif makes it a highly versatile reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, sequential functionalization. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) center than the more robust C-Cl bond. This reactivity difference is the cornerstone of its utility, enabling chemists to introduce a diversity of molecular fragments in a controlled, stepwise manner. This capability is invaluable in the construction of complex molecular architectures, a common requirement in the synthesis of active pharmaceutical ingredients (APIs).[1][2]

The quality of starting materials like 4-Chloro-3-iodotoluene is of paramount importance in drug development.[3] Impurities in the starting material can lead to the formation of undesired side products, complicating purification and potentially introducing toxic byproducts into the final API.[4] Therefore, a thorough understanding of supplier qualification and analytical verification is not merely a matter of good practice but a critical component of regulatory compliance and ensuring patient safety.[5]

Sourcing and Qualification of 4-Chloro-3-iodotoluene

The selection of a reliable commercial supplier for 4-Chloro-3-iodotoluene is a critical first step in any research or development program. The following table provides a comparative overview of several suppliers.

| Supplier | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |

| Sigma-Aldrich (Merck) | Varies by product grade | Research to bulk scales | Typically available |

| Oakwood Chemical | ≥95% | Grams to Kilograms | Available |

| 001CHEMICAL | ≥98% | Research to bulk scales | Available |

| ChemScene LLC | ≥98% | Milligrams to grams | Available |

A Senior Application Scientist's Field-Proven Insights on Supplier Qualification:

-

Beyond the Purity Percentage: A stated purity of ">98%" on a supplier's website is a good starting point, but the real story is in the Certificate of Analysis (CoA). Always request a lot-specific CoA before purchasing.

-

What to Look for in a CoA:

-

Identity Confirmation: The CoA should confirm the identity of the compound, typically through ¹H NMR and/or Mass Spectrometry.

-

Purity Assessment: Purity is often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Look for the integration value of the main peak.

-

Residual Solvents: The presence of residual solvents from the synthesis and purification process should be quantified and reported.

-

Water Content: Water content, often determined by Karl Fischer titration, can be critical for moisture-sensitive reactions.

-

-

Consistency is Key: For long-term projects, especially in drug development, lot-to-lot consistency is crucial. A supplier with robust quality control systems will be able to provide materials with a consistent impurity profile over time.

The following diagram illustrates a robust workflow for qualifying a new supplier of 4-Chloro-3-iodotoluene.

Caption: A workflow for qualifying commercial suppliers of critical starting materials.

Quality Control: Ensuring the Integrity of 4-Chloro-3-iodotoluene

Upon receipt of 4-Chloro-3-iodotoluene, it is imperative to perform in-house analytical testing to verify the information provided on the CoA and to ensure the material is suitable for its intended use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful and relatively quick technique for confirming the structure of 4-Chloro-3-iodotoluene and for identifying organic impurities. The spectrum should be consistent with the expected structure, showing the characteristic aromatic proton signals and the methyl singlet. The integration of these signals can provide a preliminary assessment of purity. Quantitative NMR (qNMR) can be employed for a more precise purity determination.[6]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of non-volatile and thermally labile compounds.[7] A well-developed HPLC method can separate 4-Chloro-3-iodotoluene from its isomers and other related impurities. The peak area percentage of the main component is a good indicator of purity.

Application in Palladium-Catalyzed Cross-Coupling: A Detailed Protocol for Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organohalide.[8] The differential reactivity of the C-I and C-Cl bonds in 4-Chloro-3-iodotoluene makes it an ideal substrate for selective Suzuki coupling at the more labile iodinated position.

The following protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of 4-Chloro-3-iodotoluene with a generic arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Materials:

-

4-Chloro-3-iodotoluene (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water mixture, 10:1 v/v)

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-iodotoluene, the arylboronic acid, and the base.

-

Scientist's Insight: An inert atmosphere (nitrogen or argon) is crucial to prevent the oxidation of the palladium(0) catalyst, which would render it inactive.

-

-

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the degassed solvent mixture via syringe.

-

Scientist's Insight: Degassing the solvent (e.g., by sparging with argon or through freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

-

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

4-Chloro-3-iodotoluene is a valuable and versatile building block for the synthesis of complex organic molecules in the pharmaceutical industry. Its successful application hinges on the careful selection of high-quality starting materials from reputable suppliers and the implementation of rigorous analytical quality control. A thorough understanding of its reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the strategic and efficient construction of novel drug candidates. By adhering to the principles of supplier qualification, in-house analytical verification, and robust reaction optimization, researchers can confidently incorporate this key intermediate into their synthetic endeavors.

References

-

001CHEMICAL. (n.d.). CAS No. 2401-22-1, 4-Chloro-3-iodotoluene. Retrieved from [Link]

-

ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Retrieved from [Link]

-

ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

-

ACS Publications. (n.d.). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

-

GOV.IL. (2019, December 19). Starting Materials and Source Materials. Retrieved from [Link]

-

ICH. (2018, May 22). ICH Q11 Questions & Answers – Selection & Justification of Starting Materials. Retrieved from [Link]

-

ResearchGate. (2025, August 6). (PDF) Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. Retrieved from [Link]

-

MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Good manufacturing practices for starting materials - Recent developments. Retrieved from [Link]

-

IJIRT. (2025, November). High-Performance Liquid Chromatography (HPLC) in Quality Control. Retrieved from [Link]

-

University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

-

National Institutes of Health. (2025, August 18). Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. PMC. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Chloro-3-iodotoluene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Ottokemi. (n.d.). 4-Chlorotoluene, 99% 106-43-4 - Manufacturers & Suppliers in India with worldwide shipping. Retrieved from [Link]

-

ResearchGate. (2018, September 12). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. Retrieved from [Link]

-

RSC Publishing. (2011, August 22). Palladium-catalyzed cross-coupling reactions of aryl mesylates. Retrieved from [Link]

-

DS InPharmatics. (2020, August 7). Establishing Regulatory Starting Materials & Understanding the ICH with James Mencel. Retrieved from [Link]

-

PharmaRead. (2023, February 28). The Importance of Good Quality Raw Materials in Pharmaceutical Manufacturing. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Retrieved from [Link]

-

YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

Sources

- 1. uwindsor.ca [uwindsor.ca]

- 2. researchgate.net [researchgate.net]

- 3. salvavidaspharma.com [salvavidaspharma.com]

- 4. researchgate.net [researchgate.net]

- 5. gov.il [gov.il]

- 6. researchgate.net [researchgate.net]

- 7. ijirt.org [ijirt.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-Depth Technical Guide to the Synthesis and Application of 4-Chloro-3-iodotoluene

Abstract

4-Chloro-3-iodotoluene is a polysubstituted aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries. Its unique substitution pattern, featuring a chloro, iodo, and methyl group on the benzene ring, provides three distinct points for chemical modification, making it a versatile building block for the construction of complex molecular architectures. The iodine substituent is particularly valuable, serving as a reactive handle for modern cross-coupling reactions. This guide provides a comprehensive overview of the most logical and field-proven synthetic pathway to 4-Chloro-3-iodotoluene, details its physicochemical properties, discusses its applications in drug discovery, and outlines essential safety protocols. The narrative is grounded in established chemical principles, providing researchers and drug development professionals with the technical insights required for its practical application.

Introduction and Strategic Importance

In the landscape of medicinal chemistry, halogenated organic compounds are of paramount importance. The inclusion of a chlorine atom, for instance, can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity.[1][2] Similarly, iodoarenes are highly prized as synthetic intermediates due to the reactivity of the carbon-iodine bond in a multitude of transition metal-catalyzed cross-coupling reactions, which are foundational to modern drug discovery.[3][4]

4-Chloro-3-iodotoluene (CAS No. 2401-22-1) emerges as a strategically important building block by combining these features. The specific arrangement of its substituents allows for regioselective functionalization, enabling chemists to develop diverse libraries of compounds for high-throughput screening. While not a household name itself, its value lies in its potential as a precursor to more complex, biologically active molecules. This guide elucidates a robust and well-established multi-step synthesis to access this compound, starting from the readily available commodity chemical, 4-chlorotoluene.

Physicochemical and Safety Data

A thorough understanding of a compound's properties is critical for its successful application and safe handling. The key data for 4-Chloro-3-iodotoluene and its primary precursor are summarized below.

| Property | 4-Chloro-3-iodotoluene | 4-Chloro-3-nitrotoluene (Key Intermediate) |

| CAS Number | 2401-22-1[5] | 89-60-1 |

| Molecular Formula | C₇H₆ClI[5] | C₇H₆ClNO₂[6] |

| Molecular Weight | 252.48 g/mol [5] | 171.58 g/mol [6] |

| Physical State | Not specified (presumed solid/liquid) | Light yellow to orange clear liquid[6] |

| Boiling Point | Data not available | 260 °C at 745 mmHg |

| Melting Point | Data not available | 7 °C |

| Density | Data not available | 1.297 g/mL at 25 °C |

Safety & Handling:

The precursors and the final product should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8][9] 4-Chloro-3-nitrotoluene is harmful if swallowed or inhaled.[7][10] 4-Chlorotoluene is a flammable liquid and is also harmful if inhaled.[8][11] All waste should be disposed of according to institutional and local regulations.

Recommended Synthetic Pathway

The most reliable and well-documented strategy for synthesizing 4-Chloro-3-iodotoluene is a three-step sequence starting from 4-chlorotoluene. This approach offers high regioselectivity and relies on classic, well-understood organic reactions.

Diagram of the Synthetic Workflow

Caption: A three-step synthetic route to 4-Chloro-3-iodotoluene.

Step 1: Electrophilic Nitration of 4-Chlorotoluene

Causality: The synthesis begins with the introduction of a nitro group, which will later be converted into the versatile amino group. The nitration of 4-chlorotoluene is a classic electrophilic aromatic substitution. The methyl group is an activating, ortho-, para-director, while the chlorine atom is a deactivating, ortho-, para-director. The position ortho to the methyl group and meta to the chlorine (C3) is sterically accessible and electronically favored for substitution, leading to the desired 4-chloro-3-nitrotoluene isomer, along with other isomers that must be separated.

Protocol:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 4-chlorotoluene to a pre-chilled mixture of concentrated sulfuric acid and concentrated nitric acid (a typical nitrating mixture).

-

Maintain the reaction temperature below 10 °C throughout the addition to prevent over-nitration and control the exothermic reaction.

-

After the addition is complete, allow the mixture to stir for a specified time (e.g., 1-2 hours) while monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice to quench the reaction and precipitate the crude product.

-

Filter the resulting solid, wash thoroughly with cold water until the washings are neutral, and dry.

-

Purify the crude product by recrystallization or column chromatography to isolate the 4-chloro-3-nitrotoluene isomer.

Step 2: Reduction of 4-Chloro-3-nitrotoluene

Causality: The nitro group is a powerful electron-withdrawing group, but its true synthetic utility here is as a precursor to an amine. The reduction of the nitro group to an amino group transforms it into an electron-donating group and provides the necessary functionality for the subsequent diazotization reaction. Several methods exist, with a common one being reduction with a metal in acidic media (e.g., Fe/HCl) or with sulfides.[12]

Protocol (based on the use of Sodium Hydrogen Sulfide): [12]

-

Prepare an aqueous solution of sodium hydrogen sulfide.

-

Add 4-chloro-3-nitrotoluene to the sulfide solution in a reaction vessel equipped for stirring and heating.[12]

-

Heat the mixture, for example, to 90-95 °C, and stir vigorously.[12] The nitro group is reduced to the amine, forming 4-chloro-3-aminotoluene.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture. The product, 4-chloro-3-aminotoluene, can be isolated by steam distillation or solvent extraction.[12]

-

Purify the isolated amine, for example, by vacuum distillation.

Step 3: Diazotization and Iodination (Sandmeyer-type Reaction)

Causality: This final step is the cornerstone of the synthesis. The Sandmeyer reaction and related transformations allow for the replacement of an aromatic amino group with a wide variety of substituents, including halides.[13][14] The primary amine is first converted into an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).[15] This diazonium salt is an excellent leaving group (N₂) and is readily displaced by an iodide nucleophile, typically from potassium iodide. Unlike substitutions with chloride or bromide, the iodination reaction does not strictly require a copper(I) catalyst.[13]

Protocol:

-

Dissolve the purified 4-chloro-3-aminotoluene in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath. Maintaining this low temperature is critical to ensure the stability of the diazonium salt intermediate.[14]

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

-

In a separate flask, prepare a solution of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution. Vigorous evolution of nitrogen gas will be observed as the diazonium group is displaced by iodide.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure the reaction goes to completion.

-

The crude 4-Chloro-3-iodotoluene often separates as an oil or solid. Isolate it by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, then with brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure, and purify the final product by vacuum distillation or column chromatography to yield pure 4-Chloro-3-iodotoluene.

Applications in Drug Discovery and Chemical Synthesis

4-Chloro-3-iodotoluene is not typically an end-product but rather a versatile intermediate. Its value is derived from the orthogonal reactivity of its substituents.

-

Scaffold for Library Synthesis: The presence of three modifiable positions allows it to be used as a scaffold. The methyl group can be oxidized or halogenated, while the chloro and iodo groups can be subjected to different reactions.

-